molecular formula C9H6Br2N2O2 B1405606 Methyl 5,7-dibromo-1H-indazole-6-carboxylate CAS No. 1427460-71-6

Methyl 5,7-dibromo-1H-indazole-6-carboxylate

Cat. No.: B1405606
CAS No.: 1427460-71-6
M. Wt: 333.96 g/mol
InChI Key: PPDYHQSBXVMWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,7-dibromo-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of two bromine atoms at the 5th and 7th positions, a methyl ester group at the 6th position, and a hydrogen atom at the 1st position of the indazole ring

Scientific Research Applications

Methyl 5,7-dibromo-1H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“Methyl 5,7-dibromo-1H-indazole-6-carboxylate” is used in organic synthesis . Its unique properties make it valuable in pharmaceutical and materials science fields, aiding in the development of novel drugs and functional materials. Therefore, it’s likely that future research will continue to explore its potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dibromo-1H-indazole-6-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the use of iron(III) chloride as a catalyst in the presence of hydrazine hydrate and methanol at elevated temperatures (around 60°C) to achieve the bromination . The resulting brominated indazole is then subjected to esterification using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dibromo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the ester group to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

    Substitution: Products include azido, thiol, or amino derivatives of the indazole.

    Reduction: Products include debrominated indazole or alcohol derivatives.

    Oxidation: Products include carboxylic acids or ketones.

Mechanism of Action

The exact mechanism of action of Methyl 5,7-dibromo-1H-indazole-6-carboxylate is not well-documented. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The bromine atoms and the ester group may enhance the compound’s ability to bind to specific targets, influencing its biological activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-1H-indazole-6-carboxylate: Similar structure but with only one bromine atom.

    5,7-Dibromo-1H-indazole: Lacks the ester group, making it less polar.

    1H-Indazole-6-carboxylate: Lacks the bromine atoms, resulting in different reactivity and biological activity.

Uniqueness

Methyl 5,7-dibromo-1H-indazole-6-carboxylate is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

methyl 5,7-dibromo-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O2/c1-15-9(14)6-5(10)2-4-3-12-13-8(4)7(6)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDYHQSBXVMWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,7-dibromo-1H-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,7-dibromo-1H-indazole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5,7-dibromo-1H-indazole-6-carboxylate
Reactant of Route 4
Methyl 5,7-dibromo-1H-indazole-6-carboxylate
Reactant of Route 5
Methyl 5,7-dibromo-1H-indazole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5,7-dibromo-1H-indazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.